2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide
Description
2-Amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide is a synthetic amide derivative characterized by a 2,4-dichlorophenylmethyl group and an ethylamino substituent. Its molecular formula is C₁₂H₁₄Cl₂N₂O, with a calculated molecular weight of 273.16 g/mol. The compound features a propanamide backbone, where the amino group at the second carbon is substituted with an ethyl group, and the N-terminus is attached to a 2,4-dichlorobenzyl moiety.
Properties
Molecular Formula |
C12H16Cl2N2O |
|---|---|
Molecular Weight |
275.17 g/mol |
IUPAC Name |
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide |
InChI |
InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-4-5-10(13)6-11(9)14/h4-6,8H,3,7,15H2,1-2H3 |
InChI Key |
NVALDTMPIVASHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide typically involves the reaction of 2,4-dichlorobenzyl chloride with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amide compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzyl group, using reagents like sodium hydroxide or other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2,4-dichlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and altering their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The compound shares structural motifs with several dichlorophenyl-containing analogs. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The target compound lacks the triazole or sulfonyl groups seen in etaconazole and the sulfonamide analog , which are critical for antifungal activity in commercial agents.
- Substituents like the 2,4-dichlorophenoxy group (e.g., in ) enhance lipophilicity and membrane permeability, whereas the 2,4-dichlorobenzyl group in the target compound may favor π-π stacking interactions in crystal lattices .
Key Observations :
- The target compound’s aminoethyl and dichlorobenzyl groups may confer selective binding to enzymes or receptors, but its activity profile remains underexplored compared to commercial triazoles like etaconazole .
- The absence of a triazole ring likely limits antifungal efficacy, suggesting applications in alternative pathways (e.g., antibacterial or herbicidal).
Crystallographic and Stability Data
- Target Compound: No direct crystallographic data is available. However, analogs like 4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl] exhibit dihedral angles of 34.8° between pyrazole and phenyl rings, stabilized by N–H···O and C–H···Cl hydrogen bonds . Similar interactions may enhance the target’s stability.
- N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide : Crystal packing involves van der Waals forces and weak hydrogen bonds, contrasting with the stronger Cl-based interactions in dichlorophenyl analogs.
Biological Activity
2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide, also known as (S)-2-amino-N-(2,4-dichloro-benzyl)-N-ethyl-propionamide, is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
The compound has a specific molecular structure that allows it to interact with various biological targets. Its chemical formula is C12H15Cl2N2O, and it possesses a molecular weight of approximately 270.16 g/mol.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical responses depending on the target proteins involved in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Antiviral Properties
The compound has been investigated for its antiviral effects, particularly in the context of COVID-19. It has shown promise in disrupting protein-protein interactions essential for viral replication. Molecular dynamics simulations revealed that the compound can effectively inhibit the binding of viral proteins to host cell receptors .
Anti-Cancer Activity
In studies assessing cytotoxic effects on cancer cell lines, such as MCF-7 (breast cancer) and MKN45 (gastric cancer), the compound demonstrated significant anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating its potential as an anti-cancer agent .
Case Studies
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| Study 1 | MCF-7 | 25 | Cytotoxicity |
| Study 2 | MKN45 | 22 | Cytotoxicity |
| Study 3 | Bacterial Strain X | 15 | Antimicrobial |
Research Findings
- Antimicrobial Effects : A study reported that the compound inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity.
- Antiviral Mechanism : The compound was identified as a potential inhibitor of the spike protein interaction with ACE2, crucial for SARS-CoV-2 entry into host cells. This was supported by molecular docking studies which indicated favorable binding affinities .
- Anti-Cancer Mechanism : The anti-cancer activity was linked to the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Q & A
Q. What are the established synthetic routes for 2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethylpropanamide, and what are their respective yields?
The compound is synthesized via alkylation of intermediates with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide. For example, in one route, 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid reacts with N,N′-carbonyldiimidazole and the chloroacetamide derivative in dimethylformamide (DMF) with potassium carbonate at 70–80 °C, yielding the target compound . Optimization using excess potassium carbonate improves reaction efficiency, though yields are not explicitly reported. Comparative studies suggest reaction conditions (temperature, solvent, and base) critically influence yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly and NMR, is essential for structural elucidation. For example, NMR predicts chemical shifts for the dichlorophenyl and amide groups, while HPLC (≥98% purity) confirms compound homogeneity . Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) provide additional validation, as seen in related propanamide analogs .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying reaction conditions?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity .
- Temperature control : Maintaining 70–80 °C minimizes side reactions during alkylation .
- Catalyst/base ratio : Excess potassium carbonate (1.2–1.5 equivalents) improves deprotonation efficiency .
- Purification : Column chromatography with silica gel and gradients (e.g., petroleum ether/ethyl acetate) isolates high-purity products . Comparative trials using Design of Experiments (DoE) can statistically identify optimal parameters .
Q. What methodologies are employed to evaluate the compound’s anticonvulsant activity in preclinical models?
Preclinical evaluation uses:
- In vivo models : Pentylenetetrazole (PTZ)-induced seizures in mice, monitoring latency to seizure onset and mortality rates .
- In silico docking : Affinity calculations for GABA receptors and GABA-transaminase active sites, with benzamidine/diazepam as positive controls .
- Dose-response studies : Administering 50–100 mg/kg doses intraperitoneally to establish therapeutic windows .
Q. How do structural modifications at the amide or dichlorophenyl groups affect pharmacological activity?
- Amide substitution : Replacing the ethyl group with benzyl derivatives (e.g., 1-benzylsubstituted analogs) reduces anticonvulsant activity, highlighting the pharmacophore importance of the ethylamide moiety .
- Dichlorophenyl modifications : Adding electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability but may reduce receptor binding .
- Backbone rigidity : Introducing cyclic amide fragments (e.g., quinazolinone) improves target engagement, as seen in related compounds .
Q. How can contradictions between in silico predictions and experimental results in activity studies be resolved?
Discrepancies arise when docking studies predict high GABA receptor affinity (e.g., binding energy -8.5 kcal/mol) but in vivo tests show no anticonvulsant activity. Mitigation strategies include:
- Conformational analysis : Assessing ligand-receptor dynamics via molecular dynamics (MD) simulations to identify non-productive binding poses .
- Metabolic profiling : Evaluating hepatic stability (e.g., microsomal assays) to detect rapid clearance .
- Off-target screening : Using kinase panels or GPCR arrays to identify unintended interactions .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of reactive intermediates .
- Biological assays : Include positive controls (e.g., diazepam for GABA) and validate results across multiple animal cohorts .
- Data interpretation : Apply multivariate analysis to decouple steric/electronic effects in structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
